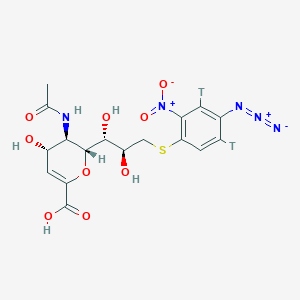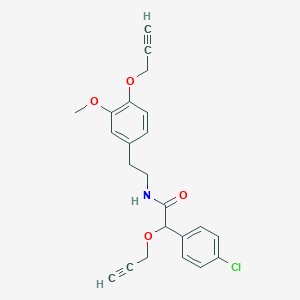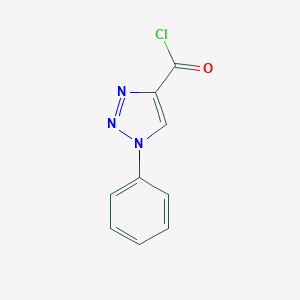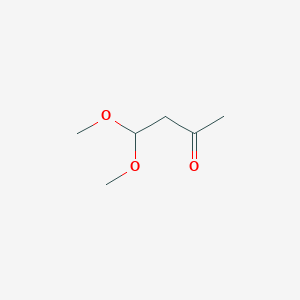
2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone
Vue d'ensemble
Description
2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone is a chemical compound with the molecular formula C11H13NO2 . It is also known by other names such as 4-ethoxy-3-pyridin-4-ylbut-3-en-2-one . The compound has a molecular weight of 191.23 g/mol .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI string representation of the molecule isInChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3 . The Canonical SMILES representation is CCOC=C(C1=CC=NC=C1)C(=O)C . Physical And Chemical Properties Analysis
The compound has several computed properties. It has a molecular weight of 191.23 g/mol, an XLogP3-AA of 1.1, and a topological polar surface area of 39.2 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . The compound’s complexity, as computed by Cactvs, is 217 .Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound has shown potential due to its structural similarity to pyridinium compounds, which are known for their bioactivity. It could be used as a precursor for synthesizing pyridinium salts that exhibit antimicrobial, anticancer, and antimalarial properties . Its modification through various chemical reactions could lead to the development of new pharmaceuticals.
Industrial Chemistry
“2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone” is a valuable intermediate in industrial chemistry. It can be utilized in the synthesis of dyes, resins, and polymers due to its reactive ketone group, which can undergo further chemical transformations.
Analytical Chemistry
In analytical chemistry, this compound’s derivatives could be used as standards or reagents in chromatography and spectrometry. Their distinct chemical properties can help in the qualitative and quantitative analysis of complex mixtures .
Materials Science
The compound’s potential applications in materials science include the development of novel materials with specific electronic or photonic properties. Its pyridinyl group could interact with other substances to create materials with desired conductivity or reactivity.
Biochemistry
In biochemistry, “2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone” might serve as a building block for more complex biochemical compounds. Its structure could be key in studying enzyme-substrate interactions or in the design of inhibitors that can regulate biological pathways .
Synthesis of Pyridinium Ionic Liquids
The compound can be used to synthesize pyridinium ionic liquids, which are salts in a liquid state at room temperature. These ionic liquids have a variety of applications, including as solvents for chemical reactions and in electrochemistry .
Gene Delivery Research
Pyridinium-based structures are being explored for their potential in gene delivery systems. As such, “2-Ethoxy-1-(4-pyridinyl)ethenyl methyl ketone” could be a precursor in the synthesis of compounds used for gene therapy research .
Propriétés
IUPAC Name |
4-ethoxy-3-pyridin-4-ylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATKKGJZTHMRBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C1=CC=NC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283461 | |
| Record name | 4-Ethoxy-3-(4-pyridinyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88349-61-5 | |
| Record name | 4-Ethoxy-3-(4-pyridinyl)-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88349-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-3-(4-pyridinyl)-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethoxy-3-(4-pyridyl)-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)


![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)




![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)


